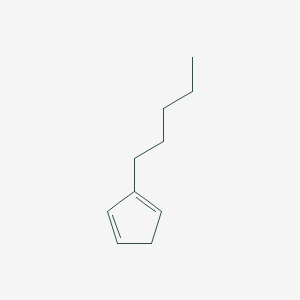
1,3-Cyclopentadiene, 2-pentyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 2-pentyl: is an organic compound with the molecular formula C10H16 It is a derivative of cyclopentadiene, where a pentyl group is attached to the second carbon of the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 2-pentyl can be synthesized through various methods. One common approach involves the alkylation of cyclopentadiene with a pentyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the cracking of dicyclopentadiene to obtain cyclopentadiene, followed by its subsequent alkylation with a pentyl halide. This process is efficient and allows for the large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Cyclopentadiene, 2-pentyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo electrophilic substitution reactions, where the pentyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 2-pentyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive nature and ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 1,3-cyclopentadiene, 2-pentyl involves its ability to participate in various chemical reactions due to the presence of the cyclopentadiene ring and the pentyl group. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Cyclopentadiene: The parent compound, which lacks the pentyl group.
1,2-Dimethylcyclopentadiene: A derivative with two methyl groups attached to the cyclopentadiene ring.
2-Ethyl-1,3-cyclopentadiene: A derivative with an ethyl group attached to the second carbon of the cyclopentadiene ring.
Uniqueness: 1,3-Cyclopentadiene, 2-pentyl is unique due to the presence of the pentyl group, which imparts different chemical properties and reactivity compared to other cyclopentadiene derivatives. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
87383-35-5 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2-pentylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-2-3-4-7-10-8-5-6-9-10/h5,8-9H,2-4,6-7H2,1H3 |
Clave InChI |
WKZUZGPZSXUBFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


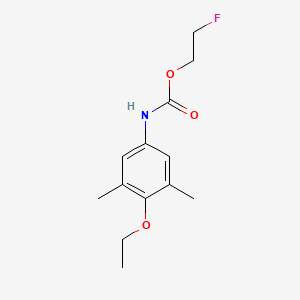
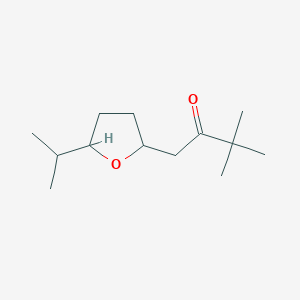
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
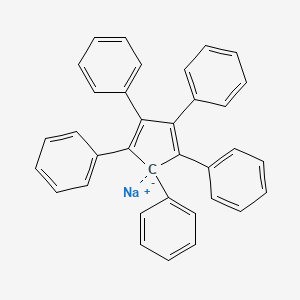
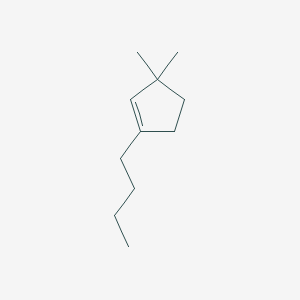

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
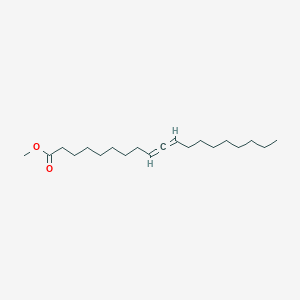
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
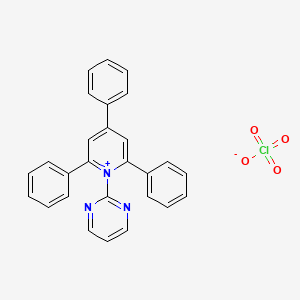
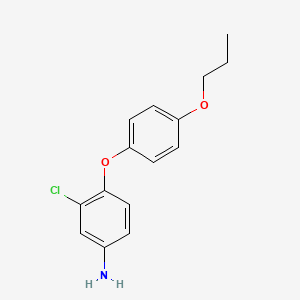
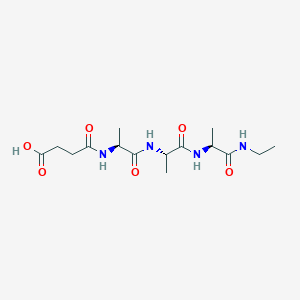

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
